molecular formula C17H19NO B5479204 N-benzyl-N-ethyl-2-methylbenzamide

N-benzyl-N-ethyl-2-methylbenzamide

Cat. No.: B5479204
M. Wt: 253.34 g/mol
InChI Key: YDZKXFVWJQBRDV-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-methylbenzamide is a tertiary benzamide derivative characterized by a benzamide core substituted with a benzyl group, an ethyl group, and a methyl group at the 2-position of the aromatic ring. While direct data on this specific compound are absent in the provided evidence, its structural features can be inferred from related benzamides. Tertiary benzamides are typically synthesized via condensation reactions between acyl chlorides and substituted amines, as exemplified in and . The ethyl and benzyl substituents likely enhance lipophilicity, influencing solubility and biological activity, while the methyl group at the 2-position may sterically hinder rotational freedom, affecting conformational stability.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(13-15-10-5-4-6-11-15)17(19)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZKXFVWJQBRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with benzylamine and ethylamine. The process can be catalyzed by various agents, including copper-based metal-organic frameworks, which promote oxidative coupling reactions. The reaction conditions often require elevated temperatures and the presence of coupling reagents to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as copper nanoparticles, can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-methylbenzoic acid or benzyl ketone derivatives.

    Reduction: Formation of N-benzyl-N-ethyl-2-methylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-N-ethyl-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzyl and ethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

  • Polarity : Compounds with hydroxy groups (e.g., ) exhibit higher polarity, reflected in NMR shifts (e.g., δ 10.59 for hydroxy protons in DMSO-d6 ). In contrast, N-benzyl-N-ethyl-2-methylbenzamide lacks polar groups, leading to lower solubility in aqueous media.
  • Steric Effects : The 2-methyl group in this compound may hinder rotation around the amide bond, as seen in analogs like 2-benzyl-N-methylbenzamide . This could stabilize specific conformations relevant to biological activity.
  • Spectral Data : Similar compounds show distinct $ ^1H $ NMR patterns. For example, N-benzoyl-2-hydroxy-N-methylbenzamide displays aromatic protons at δ 7.32–8.08 and methyl groups at δ 2.79 , whereas N-ethyl substituents in related compounds resonate near δ 1.25 (triplet) .

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